Cas no 104599-35-1 (1H-Indol-6-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-1-phenyl-, acetate (ester))
![1H-Indol-6-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-1-phenyl-, acetate (ester) structure](https://fr.kuujia.com/scimg/cas/104599-35-1x500.png)
104599-35-1 structure
Nom du produit:1H-Indol-6-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-1-phenyl-, acetate (ester)
Numéro CAS:104599-35-1
Le MF:C25H21NO4
Mégawatts:399.438546895981
CID:1144848
1H-Indol-6-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-1-phenyl-, acetate (ester) Propriétés chimiques et physiques
Nom et identifiant
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- 1H-Indol-6-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-1-phenyl-, acetate (ester)
- 1H-Indol-6-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-1-phenyl-, 6-acetate
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- Piscine à noyau: 1S/C25H21NO4/c1-16-23-14-13-22(30-18(3)28)15-24(23)26(20-7-5-4-6-8-20)25(16)19-9-11-21(12-10-19)29-17(2)27/h4-15H,1-3H3
- La clé Inchi: PWMRGZCBMOPOTE-UHFFFAOYSA-N
- Sourire: N1(C2=CC=CC=C2)C2=C(C=CC(OC(=O)C)=C2)C(C)=C1C1=CC=C(OC(C)=O)C=C1
Propriétés calculées
- Qualité précise: 399.14713
Propriétés expérimentales
- Dense: 1.18±0.1 g/cm3(Predicted)
- Point de fusion: 170-171 °C(Solv: ethanol (64-17-5))
- Point d'ébullition: 493.5±45.0 °C(Predicted)
- Le PSA: 57.53
1H-Indol-6-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-1-phenyl-, acetate (ester) Littérature connexe
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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